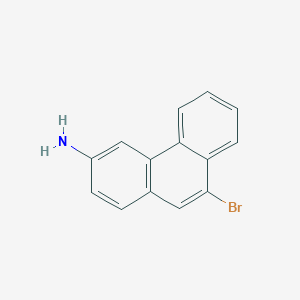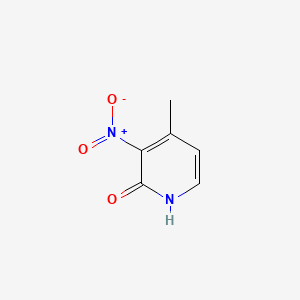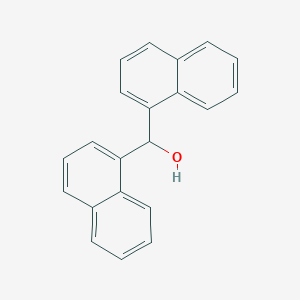
1-Etil-1H-indol-3-carbaldehído
Descripción general
Descripción
1-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound 1-Ethyl-1H-indole-3-carbaldehyde features an ethyl group at the nitrogen atom and an aldehyde group at the third position of the indole ring, making it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is used in the study of indole-based biological pathways and as a probe for enzyme activity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-Ethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The carbonyl groups of these compounds can undergo C–C and C–N coupling reactions and reductions , which may contribute to their interaction with biological targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Ethyl-1H-indole-3-carbaldehyde may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
1-Ethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures
Cellular Effects
Indole derivatives, including 1-Ethyl-1H-indole-3-carbaldehyde, have been shown to have various effects on cells. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
It is known that indole derivatives can undergo C–C and C–N coupling reactions and reductions easily , which may contribute to their biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For 1-Ethyl-1H-indole-3-carbaldehyde, the starting materials would include ethyl-substituted phenylhydrazine and a suitable aldehyde precursor .
Industrial Production Methods: Industrial production of 1-Ethyl-1H-indole-3-carbaldehyde typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst selection, to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Ethyl-1H-indole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
1-Ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.
1H-Indole-3-carbaldehyde: Lacks the ethyl group, making it less hydrophobic and altering its chemical properties.
1-Benzyl-1H-indole-3-carbaldehyde: Contains a benzyl group, significantly increasing its molecular weight and hydrophobicity.
These comparisons highlight the unique properties of 1-Ethyl-1H-indole-3-carbaldehyde, such as its specific reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-ethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYZLQXRALDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344738 | |
| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58494-59-0 | |
| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Ethyl-1H-indole-3-carbaldehyde interact with PLA2 and what are the potential downstream effects?
A1: The research paper suggests that 1-Ethyl-1H-indole-3-carbaldehyde might exhibit inhibitory activity against PLA2 based on virtual screening results. [] The study used molecular docking simulations to predict the binding affinity of various compounds from the ZINC database to PLA2. 1-Ethyl-1H-indole-3-carbaldehyde was among the top five compounds identified, displaying a binding energy of -9.53 kcal/mol. [] This suggests a potential interaction with the enzyme's active site, potentially hindering its activity.
Q2: What is the predicted impact of 1-Ethyl-1H-indole-3-carbaldehyde's structure on its potential anti-inflammatory activity?
A2: While the specific structural features responsible for 1-Ethyl-1H-indole-3-carbaldehyde's predicted interaction with PLA2 weren't explicitly explored in the research paper, the virtual screening approach suggests that its overall molecular structure contributes to its binding affinity. [] Further studies involving structural analogs of 1-Ethyl-1H-indole-3-carbaldehyde and in-depth analysis of the binding interactions would be crucial to delineate the precise structure-activity relationship. These studies could identify specific functional groups or structural motifs essential for PLA2 inhibition, enabling the design of more potent and selective anti-inflammatory agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)









